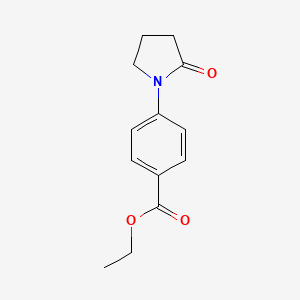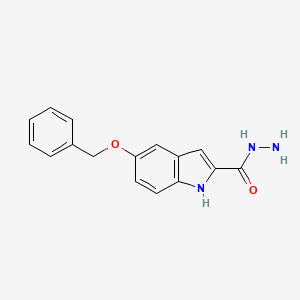
5-(benzyloxy)-1H-indole-2-carbohydrazide
描述
5-(Benzyloxy)-1H-indole-2-carbohydrazide is an organic compound that belongs to the indole family, characterized by a benzyloxy group at the 5-position and a carbohydrazide group at the 2-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indole-2-carbohydrazide typically involves the following steps:
Formation of 5-(benzyloxy)-1H-indole: This can be achieved through the reaction of 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Carbohydrazide Group: The 5-(benzyloxy)-1H-indole is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group at the 2-position.
Industrial Production Methods:
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carbohydrazide group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine.
Major Products:
Oxidation: Benzyloxyindole carboxylic acids.
Reduction: Indole amines.
Substitution: Nitro or halogenated indole derivatives.
科学研究应用
5-(Benzyloxy)-1H-indole-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
作用机制
The mechanism by which 5-(benzyloxy)-1H-indole-2-carbohydrazide exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological targets, enhancing binding affinity.
Chemical Reactivity: The indole ring can participate in various reactions due to its electron-rich nature, while the benzyloxy group can influence the electronic properties of the molecule.
相似化合物的比较
5-Hydroxyindole-2-carbohydrazide: Lacks the benzyloxy group, which may affect its solubility and reactivity.
5-(Methoxy)-1H-indole-2-carbohydrazide: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.
Uniqueness: 5-(Benzyloxy)-1H-indole-2-carbohydrazide is unique due to the presence of both the benzyloxy and carbohydrazide groups, which can significantly influence its chemical and biological properties, making it a versatile compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
属性
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLZPODGJLAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370750 | |
| Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-66-7 | |
| Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


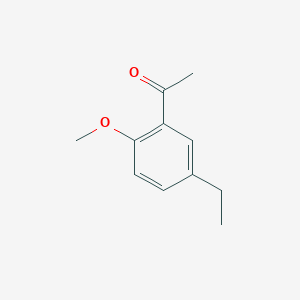
![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)

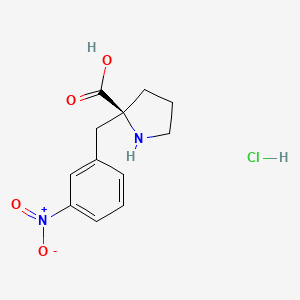

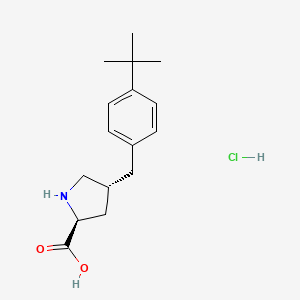
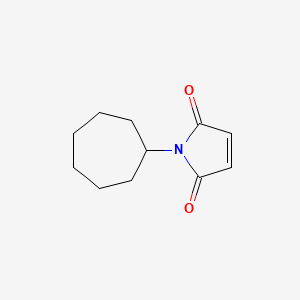
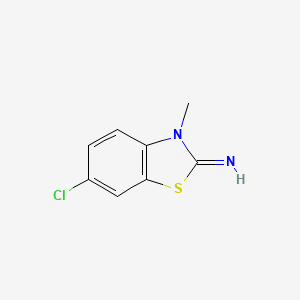
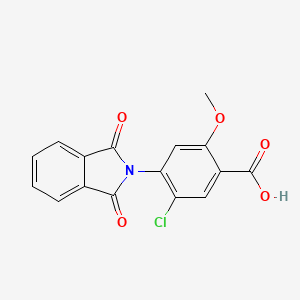
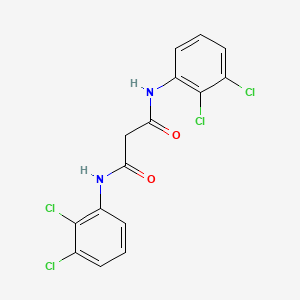
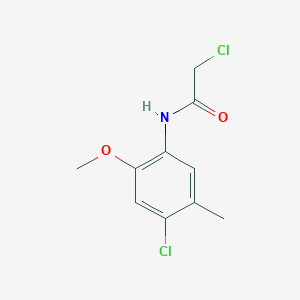
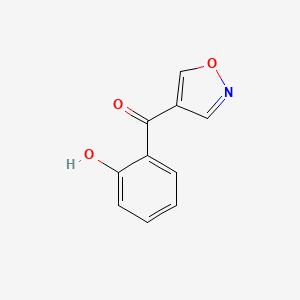
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)
